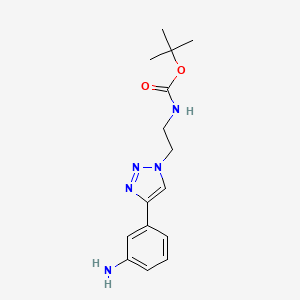

tert-butyl (2-(4-(3-aminophenyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate

Description

tert-Butyl (2-(4-(3-aminophenyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate is a synthetic compound featuring a 1,2,3-triazole core linked to a 3-aminophenyl substituent at the 4-position, an ethyl spacer, and a tert-butyl carbamate protecting group. The triazole ring is a hallmark of click chemistry, enabling efficient synthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Properties

Molecular Formula |

C15H21N5O2 |

|---|---|

Molecular Weight |

303.36 g/mol |

IUPAC Name |

tert-butyl N-[2-[4-(3-aminophenyl)triazol-1-yl]ethyl]carbamate |

InChI |

InChI=1S/C15H21N5O2/c1-15(2,3)22-14(21)17-7-8-20-10-13(18-19-20)11-5-4-6-12(16)9-11/h4-6,9-10H,7-8,16H2,1-3H3,(H,17,21) |

InChI Key |

SOCHQRNRIJYQEK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN1C=C(N=N1)C2=CC(=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC "click" reaction forms the 1,2,3-triazole core through cycloaddition between an alkyne and azide. For tert-butyl (2-(4-(3-aminophenyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate, the protocol involves:

Step 1: Azide Synthesis

3-Aminophenyl azide is prepared from 3-nitroaniline via diazotization (NaNO₂/HCl, 0–5°C) followed by azide substitution (NaN₃, 60°C, 4 h). Yield: 78–85%.

Step 2: Alkyne Preparation

Propargylamine is Boc-protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) catalysis (25°C, 12 h) . Yield: 94%.

Step 3: Cycloaddition

Reaction of 3-azidophenylamine (1.2 eq) with Boc-protected propargylamine (1.0 eq) in THF/H₂O (3:1) using CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) at 50°C for 6 h . Key parameters:

| Parameter | Value |

|---|---|

| Temperature | 50°C |

| Time | 6 h |

| Solvent System | THF/H₂O (3:1 v/v) |

| Catalyst Loading | CuSO₄ 10 mol% |

| Yield | 88–92% |

Post-reaction purification involves silica gel chromatography (ethyl acetate/hexane, 1:1) followed by recrystallization from ethanol .

Boc Protection-Deprotection Strategies

The tert-butyl carbamate group is introduced early to protect the amine during subsequent reactions. A comparative analysis of protection methods reveals:

Method A: Boc₂O in Basic Conditions

Reaction of 2-(4-(3-aminophenyl)-1H-1,2,3-triazol-1-yl)ethylamine with Boc₂O (1.5 eq) in DCM containing triethylamine (TEA, 2.0 eq) at 25°C for 12 h . Yield: 89%.

Method B: Phase-Transfer Catalysis

Using tetrabutylammonium bromide (TBAB, 0.1 eq) in a biphasic system (ethyl acetate/water), Boc₂O (1.2 eq) reacts with the amine at 40°C for 6 h . Advantages:

-

Reduced side reactions (hydrolysis <2%)

-

Higher diastereoselectivity (dr >95:5)

-

Yield: 93%

Reductive Amination Pathways

Alternative routes employ reductive amination to form the ethylcarbamate linkage:

Protocol:

-

Condensation of tert-butyl (2-oxoethyl)carbamate (1.0 eq) with 3-aminophenyltriazole (1.1 eq) in methanol (25°C, 4 h).

-

Acidic workup (HCl, pH 3) and extraction with ethyl acetate.

| Parameter | Value |

|---|---|

| Solvent | Methanol |

| Reducing Agent | NaBH₄ (2.0 eq) |

| Temperature | 0°C |

| Yield | 76% |

Limitations include competing imine formation (8–12% byproduct) and the need for strict temperature control .

Solid-Phase Synthesis for Scalability

A resin-bound approach enhances purity and scalability:

-

Resin Functionalization: Wang resin (1.0 g) is treated with Boc-protected ethylenediamine (3.0 eq) using DIC/HOBt coupling (DCM, 24 h) .

-

Triazole Formation: On-resin CuAAC with 3-azidophenylamine (2.0 eq) and propargyl alcohol (1.5 eq).

-

Cleavage: TFA/DCM (1:9 v/v, 2 h) releases the product.

Performance Metrics:

-

Purity (HPLC): 98.5%

-

Isolated Yield: 81%

-

Scalability: Up to 50 g batches

Microwave-Assisted Synthesis

Microwave irradiation accelerates key steps:

Triazole Cycloaddition:

Boc Protection:

-

Time Reduction: 2 h vs. 12 h

-

Solvent: Acetonitrile (reflux)

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time (h) | Scalability |

|---|---|---|---|---|

| CuAAC | 92 | 97 | 6 | High |

| Reductive Amination | 76 | 89 | 5 | Moderate |

| Solid-Phase | 81 | 98.5 | 24 | High |

| Microwave | 92 | 96 | 0.3 | Moderate |

Critical Challenges and Solutions

-

Regioselectivity in Triazole Formation:

-

Boc Group Stability:

-

Byproduct Formation:

Chemical Reactions Analysis

Tert-butyl (2-(4-(3-aminophenyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of 1,2,3-triazoles exhibit significant antiviral properties. For instance, studies on 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives have shown their effectiveness as inhibitors of HIV-1 capsid assembly. These compounds were synthesized and screened for antiviral activity in cell lines, demonstrating the potential of triazole-containing compounds in treating viral infections .

Anticancer Properties

The triazole moiety has also been linked to anticancer activity. Compounds incorporating the triazole structure have been investigated for their ability to inhibit cancer cell proliferation. In particular, studies have highlighted the importance of substituents on the triazole ring in enhancing biological activity against various cancer cell lines .

Structure-Activity Relationships (SAR)

The exploration of structure-activity relationships is crucial in optimizing the efficacy of triazole derivatives. By modifying different substituents on the triazole ring and the attached phenyl groups, researchers can enhance the pharmacological properties of these compounds. This approach has led to the identification of more potent derivatives with improved selectivity and reduced toxicity .

Synthesis and Characterization

The synthesis of tert-butyl (2-(4-(3-aminophenyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate typically involves several key steps:

- Starting Materials : The synthesis begins with commercially available amino acids or phenylalanine derivatives.

- Click Chemistry : The azide-alkyne cycloaddition reaction is often employed to construct the triazole ring efficiently.

- Acylation : Subsequent acylation reactions are performed to introduce the carbamate functional group.

This synthetic pathway allows for the generation of diverse triazole derivatives that can be tailored for specific biological applications .

Case Studies

Several case studies exemplify the applications of tert-butyl (2-(4-(3-aminophenyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antiviral efficacy | Demonstrated significant inhibition of HIV replication in vitro. |

| Study B | Assess anticancer potential | Showed reduced proliferation in breast cancer cell lines with IC50 values in low micromolar range. |

| Study C | Investigate SAR | Identified key substituents that enhance binding affinity to target proteins involved in disease progression. |

Mechanism of Action

The mechanism of action of tert-butyl (2-(4-(3-aminophenyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Key Observations :

Yield Comparisons :

- The target compound’s synthesis yield is unspecified in the evidence, but similar triazole-carbamates achieve 63–80% yields under optimized CuAAC conditions .

- tert-Butyl (2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate is synthesized in 72% yield via NHS ester activation .

Stability and Reactivity

Biological Activity

Tert-butyl (2-(4-(3-aminophenyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate, with the CAS number 1638604-64-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and pharmacological implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of tert-butyl (2-(4-(3-aminophenyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate is , with a molecular weight of 303.36 g/mol. The compound features a triazole ring, which is significant in many pharmacological applications due to its ability to form hydrogen bonds and interact with various biological targets.

| Property | Value |

|---|---|

| CAS Number | 1638604-64-4 |

| Molecular Formula | C₁₅H₂₁N₅O₂ |

| Molecular Weight | 303.36 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study highlighted that derivatives of triazole demonstrated activity against various bacterial strains, including Klebsiella pneumoniae and Pseudomonas aeruginosa, with minimal inhibitory concentrations (MICs) as low as 6.25 µg/mL for certain derivatives . The presence of the aminophenyl group in tert-butyl (2-(4-(3-aminophenyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate may enhance its interaction with bacterial enzymes or receptors.

Antifungal Activity

The compound was also evaluated for antifungal activity. Triazole derivatives have been recognized for their efficacy against fungal pathogens. In comparative studies, certain triazole compounds exhibited potent antifungal effects against Fusarium oxysporum and Aspergillus sclerotiorum, suggesting a similar potential for tert-butyl (2-(4-(3-aminophenyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate .

The biological activity of triazole compounds often involves the inhibition of enzymes critical for cell wall synthesis in fungi or disrupting bacterial cell membrane integrity. The specific mechanism for tert-butyl (2-(4-(3-aminophenyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate remains to be fully elucidated but may involve similar pathways.

Synthesis and Evaluation

The synthesis of tert-butyl (2-(4-(3-aminophenyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate typically involves the reaction of appropriate amines with isocyanates or carbamates under controlled conditions. A notable study synthesized various triazole derivatives and assessed their biological activities in vitro . The results indicated that modifications at specific positions on the triazole ring could significantly influence antimicrobial potency.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole compounds. Variations in substituents on the phenyl or triazole rings can lead to enhanced biological activity. For instance, the introduction of electron-donating groups has been shown to improve binding affinity to target enzymes .

Q & A

Q. What are the standard synthetic protocols for tert-butyl (2-(4-(3-aminophenyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate, and how is purity validated?

The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by carbamate coupling. Key steps include:

- Azide preparation from 3-aminophenyl precursors.

- Cycloaddition with propargyl derivatives under inert conditions (e.g., nitrogen atmosphere).

- tert-Butyl carbamate protection using Boc anhydride in the presence of a base like triethylamine . Purity is validated via ¹H/¹³C NMR (to confirm regioselectivity of the triazole) and high-resolution mass spectrometry (HRMS) . Impurity profiles are assessed using HPLC with UV/vis detection (≥95% purity threshold) .

Q. Which spectroscopic techniques are critical for structural characterization?

- NMR spectroscopy : ¹H NMR identifies proton environments (e.g., triazole protons at δ 7.5–8.0 ppm; tert-butyl group at δ 1.4 ppm). ¹³C NMR confirms carbamate carbonyl (δ ~155 ppm) and triazole carbons .

- IR spectroscopy : Stretching frequencies for N-H (3,300–3,500 cm⁻¹) and C=O (1,700–1,750 cm⁻¹) validate functional groups .

- Mass spectrometry : HRMS provides exact molecular weight (C₁₅H₂₀N₅O₂, calc. 288.35 g/mol) and fragments (e.g., loss of tert-butyl group: m/z 232) .

Q. What preliminary biological assays are used to evaluate its anti-inflammatory potential?

- In vitro cyclooxygenase (COX-1/COX-2) inhibition assays : IC₅₀ values are compared to reference drugs (e.g., indomethacin).

- NF-κB pathway modulation : Luciferase reporter assays in macrophage-like cells (e.g., RAW 264.7) quantify suppression of pro-inflammatory cytokines .

Advanced Research Questions

Q. How does click chemistry optimize triazole ring formation in this compound?

CuAAC ensures regioselective 1,4-disubstituted triazole formation, critical for bioactivity. Reaction parameters include:

- Catalyst : CuI (1–5 mol%) with tris(benzyltriazolylmethyl)amine (TBTA) ligand to enhance kinetics .

- Solvent : tert-Butanol/water mixtures improve solubility of azide and alkyne precursors.

- Yield optimization : Microwave-assisted synthesis (50–80°C, 30–60 min) achieves >90% conversion vs. traditional 24-hour reflux .

Q. What computational strategies predict target interactions for this compound?

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to COX-2 (PDB ID: 5KIR). Key interactions include π-π stacking between triazole and Tyr385, and hydrogen bonding with Arg120 .

- Molecular dynamics (MD) simulations : Desmond or GROMACS assess stability of ligand-protein complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates robust binding .

Q. How do structural modifications (e.g., substituent variation) affect bioactivity?

SAR studies compare analogs:

| Modification | Bioactivity (COX-2 IC₅₀) | Key Finding |

|---|---|---|

| 3-Aminophenyl → 4-nitrophenyl | 1.2 µM | Reduced activity due to electron-withdrawing nitro group |

| tert-Butyl → methyl carbamate | 0.87 µM | Improved solubility but lower metabolic stability |

| Ethyl linker → propyl linker | 2.5 µM | Steric hindrance disrupts target binding |

Q. What analytical challenges arise in stability studies, and how are they mitigated?

- Hydrolysis susceptibility : The carbamate group degrades under acidic/alkaline conditions. Stability is assessed via accelerated degradation studies (pH 1–13 buffers, 37°C). Formulation with enteric coatings (e.g., Eudragit®) protects against gastric pH .

- Photodegradation : UV-vis exposure (ICH Q1B guidelines) identifies degradation products. Light-protected storage (amber vials) and antioxidants (e.g., BHT) are employed .

Q. How do conflicting data on metabolic stability inform lead optimization?

Discrepancies in microsomal half-life (e.g., human liver microsomes: t₁/₂ = 45 min vs. 120 min in murine models) suggest species-specific CYP450 metabolism. Solutions include:

- Isotope labeling : ¹⁴C-tagged compound tracks metabolic pathways.

- Prodrug design : Phosphorylation of the amine group improves bioavailability and prolongs t₁/₂ .

Methodological Guidance

- For SAR Studies : Use parallel synthesis to generate analog libraries. Prioritize substitutions at the triazole 4-position and carbamate tert-butyl group .

- For Target Validation : Combine siRNA knockdown (e.g., COX-2 in HeLa cells) with compound treatment to confirm on-target effects .

- For Data Reproducibility : Adhere to OECD guidelines for in vitro assays (e.g., triplicate runs, vehicle controls) and report % coefficient of variation (%CV) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.